(S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate
Overview
Description
(S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate is a useful research compound. Its molecular formula is C17H26O2S and its molecular weight is 294.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis via Stereoselective NH-Transfer
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate, a derivative of the requested compound, was synthesized using diacetoxyiodobenzene and ammonium carbamate. This process occurred at room temperature in acetonitrile, yielding the product with high enantiocontrol (97:3) in 70% yield. The product's structure was confirmed through various spectroscopic methods (Tota et al., 2022).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of two configurational isomers related to the requested compound have been determined. These isomers exhibited distinct positioning of the isopropyl and methyl substituents, influencing their properties and interactions in the crystal lattice (Mullica et al., 1992).
Esterification Process
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, another derivative, was obtained via Steglich esterification. Its structure was established through various analytical techniques, highlighting the diverse ways this compound can be modified and analyzed (Nesterkina et al., 2017).
Lithiation of Ferrocenylalkylamines
A study demonstrated the influence of steric hindrance on the lithiation of compounds derived from (-)-menthone, a relative of the requested compound. This research provides insights into how molecular structure affects chemical reactions (Deus et al., 1990).
Organocobalt Complexes Formation
Research on the generation of chiral conformations in organocobalt complexes using derivatives of the requested compound revealed principles of self-organization and chirality. This study contributes to the understanding of chiral molecular structures (Zucchi et al., 2005).
Photochemical Reactions and Chiral Resolution
Photochemical Nucleophile-Olefin Combination
The photo-NOCAS reaction involving derivatives of the requested compound resulted in the formation of various adducts. This illustrates the compound's potential in photochemical reactions and synthesis (Arnold et al., 1996).
Chiral Resolving Agents
The stereoselective Grignard reaction of a derivative of the requested compound with 9-phenanthrylmagnesium bromide yielded diastereomeric hydroxy-esters. This highlights its use in stereoselective synthesis and as a chiral resolving agent (Ichikawa et al., 2004).
Hydrogenation and Dehydrogenation Catalysis
The compound's derivatives were used in studying the hydrogenation and dehydrogenation catalyzed by various oxides, showing its utility in catalytic processes (Tanaka et al., 1978).
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (S)-4-methylbenzenesulfinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICGNSARVCSGJ-ASKNOMKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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